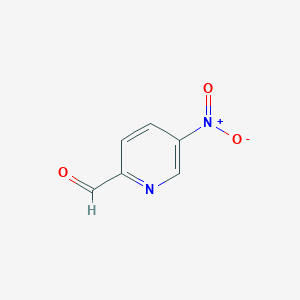

5-Nitropyridine-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHKYBWIGBFSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569028 | |

| Record name | 5-Nitropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35969-75-6 | |

| Record name | 5-Nitropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitropyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Key Intermediate in Organic Synthesis

The strategic placement of the nitro and aldehyde groups on the pyridine (B92270) ring endows 5-Nitropyridine-2-carbaldehyde with a rich and varied reactivity profile, establishing it as a key intermediate in organic synthesis. The aldehyde group provides a handle for a multitude of classic and contemporary organic reactions, while the nitro group can be readily transformed into other functional groups, further expanding its synthetic utility.

The reactivity of this compound allows for its participation in a variety of synthetic transformations, making it a versatile tool for organic chemists. The aldehyde functional group can undergo oxidation to form the corresponding carboxylic acid, or it can be involved in condensation reactions to create more complex molecular scaffolds. smolecule.com Furthermore, the nitro group is amenable to reduction, typically using agents like hydrogen gas with a palladium catalyst, to yield the corresponding amine. This amine can then serve as a nucleophile or be further modified. smolecule.com

The table below summarizes some of the key reactions that this compound can undergo, highlighting its versatility as a synthetic intermediate.

| Reaction Type | Reagents | Product Type | Significance in Synthesis |

| Oxidation | Potassium permanganate, Chromium trioxide | 5-Nitropyridine-2-carboxylic acid | Access to carboxylic acid derivatives for amide and ester formation. |

| Reduction | H₂, Pd/C | 5-Aminopyridine-2-carbaldehyde | Introduction of an amino group for further functionalization. |

| Condensation | Amines, Active methylene (B1212753) compounds | Imines, Schiff bases, Alkenes | Formation of C-N and C-C bonds to build complex molecules. |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Substituted pyridines | The nitro group can activate the ring for substitution reactions. |

These reactions underscore the compound's role as a foundational element for the synthesis of a diverse range of heterocyclic compounds, which are prominent structures in many biologically active molecules.

Overview of Research Trajectories Involving the Compound

Direct Synthesis Approaches to this compound

The direct synthesis of this compound, a yellow crystalline solid with the molecular formula C6H4N2O3, can be achieved through several strategic pathways. smolecule.comsynchem.decymitquimica.com These methods focus on either the formation of the aldehyde group on a pre-existing nitropyridine ring or the nitration of a pyridine-aldehyde precursor.

Oxidation Reactions for Aldehyde Moiety Formation

A common and effective method for introducing the aldehyde functionality at the 2-position of the pyridine (B92270) ring is through the oxidation of a corresponding methyl group. The starting material for this process is typically 2-methyl-5-nitropyridine. guidechem.comnih.govsigmaaldrich.com One documented procedure involves the oxidation of 3,5-dinitro-2-methylpyridine using selenium dioxide. nih.gov This is followed by treatment with ethylene (B1197577) glycol and p-toluenesulfonic acid to form the cyclic ethylene acetal, which can then be hydrolyzed to yield the desired aldehyde. nih.gov Another approach involves the oxidation of 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine (B3220492) with selenium dioxide. nih.gov

Alternatively, pyridine aldehydes can be synthesized by the oxidation of hydroxymethylpyridines. wikipedia.org For instance, 2-picolinol can be oxidized using a mixture of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide as catalysts, with a chlorine bleach solution serving as the oxidant at low temperatures. google.com

A different strategy employs a Vilsmeier-Haack type reaction, where 5-nitropyridine is formylated using reagents like N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group. smolecule.com

Nitration Strategies on Pyridine Precursors

The introduction of a nitro group onto a pyridine ring is a fundamental step in the synthesis of this compound. The nitration of pyridine-2-carbaldehyde (also known as 2-formylpyridine) is a common approach. wikipedia.orgnih.govsigmaaldrich.com This reaction is typically carried out using a nitrating mixture, such as fuming nitric acid or a combination of nitric acid and sulfuric acid, under carefully controlled temperature conditions to achieve the desired 5-nitro substitution. smolecule.com

The synthesis of nitropyridines can also start from more readily available precursors. For example, 5-Bromo-2-nitropyridine can be prepared from 2-amino-5-bromopyridine (B118841) via oxidation with hydrogen peroxide. chemicalbook.com The bromine atom can then potentially be replaced to introduce other functional groups.

Synthesis of this compound Derivatives

The aldehyde and nitro functionalities on the this compound scaffold provide reactive sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. smolecule.com

Knoevenagel Condensation Pathways Involving the Carbaldehyde

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that utilizes the reactivity of the aldehyde group in this compound. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

The active hydrogen component in a Knoevenagel condensation typically has the form Z−CH2−Z or Z−CHR−Z, where Z is an electron-withdrawing group such as a carboxylate, ester, ketone, cyano, or nitro group. wikipedia.orgsigmaaldrich.com Common reagents include malonic acid, diethyl malonate, ethyl acetoacetate, and cyanoacetic acid. wikipedia.org The reaction is usually catalyzed by a weak base, such as a primary or secondary amine like piperidine. wikipedia.orgsigmaaldrich.com

A notable variation is the Doebner modification, which employs pyridine as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often leads to decarboxylation following the condensation. organic-chemistry.orgyoutube.com Researchers have also explored more environmentally friendly protocols for the Knoevenagel condensation, including catalyst-free and water-mediated approaches. rsc.org

Derivatization via Nucleophilic Substitution on Nitropyridine Scaffolds

The nitro group on the pyridine ring activates the scaffold for nucleophilic aromatic substitution reactions, providing a pathway to a wide array of derivatives. nih.gov This reactivity allows for the displacement of leaving groups, such as halogens, from the nitropyridine ring by various nucleophiles. nih.gov

For instance, 2-chloro-5-nitropyridine (B43025) can serve as a starting material where the chlorine atom is substituted by hydroxyl compounds to form new insecticides. nih.gov Similarly, the reaction of sodium 3-amino-2-pyridinethiolate with 4-chloro-3-nitropyridine (B21940) results in the substitution of the chlorine atom to form a sulfide, which can then undergo further reactions like the Smiles rearrangement. nih.gov Another example is the vicarious nucleophilic substitution of hydrogen in 3-nitropyridines with methyl chloroacetate (B1199739) in the presence of a strong base. nih.gov

Formation of Thiosemicarbazone Analogues

The aldehyde group of this compound readily reacts with thiosemicarbazide (B42300) and its derivatives to form thiosemicarbazones. nih.gov This condensation reaction is a straightforward and widely used method for derivatization. nih.gov

The synthesis typically involves the condensation of the aldehyde with the appropriate thiosemicarbazide in a suitable solvent. nih.gov For example, a series of 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized by first preparing the corresponding alkylamino-substituted 2-(1,3-dioxolan-2-yl)pyridines, followed by condensation with thiosemicarbazide. nih.gov Similarly, thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde (B54426) have been prepared by reacting the aldehyde with N(4)-substituted thiosemicarbazides. nih.gov The resulting thiosemicarbazones can also act as ligands to form coordination compounds with various metal ions, such as nickel(II) and copper(II). studiamsu.mdresearchgate.net

Synthesis of Related Functionalized Nitropyridines (e.g., Carboxylic Acids, Carbonyl Chlorides)

The functionalization of the pyridine ring, particularly with a nitro group, provides a versatile platform for the synthesis of a variety of derivatives. Starting from this compound, further transformations can lead to valuable compounds such as carboxylic acids and carbonyl chlorides, which serve as important intermediates in organic synthesis.

The oxidation of the aldehyde group in this compound to a carboxylic acid is a common and efficient transformation. This can be achieved using various oxidizing agents. For instance, the aldehyde can be oxidized to form 5-nitropyridine-2-carboxylic acid. smolecule.com This carboxylic acid is a useful synthetic intermediate in its own right. chemdad.com

Once the carboxylic acid is obtained, it can be further converted to the corresponding carbonyl chloride. A standard method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding 5-nitropyridine-2-carbonyl chloride. The general mechanism involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group, followed by nucleophilic attack by the chloride ion. libretexts.orglibretexts.org The presence of pyridine can be used in conjunction with thionyl chloride in these types of reactions. nih.gov A similar synthetic strategy has been demonstrated in the preparation of 5-nitro-2-furancarboxylic acid chloride from its corresponding carboxylic acid using thionyl chloride and dimethyl formamide. prepchem.com

The resulting carbonyl chloride is a highly reactive species that can readily undergo nucleophilic acyl substitution reactions to form a wide array of other functional groups, including esters and amides. masterorganicchemistry.com

Process Optimization and Scale-Up in Synthetic Methods

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives necessitates a thorough investigation of reaction conditions to maximize yield and ensure safety.

Investigation of Reaction Conditions and Yield Maximization

The optimization of synthetic protocols is crucial for improving the economic viability and environmental impact of chemical manufacturing. For nitropyridine derivatives, several factors can be fine-tuned to enhance reaction outcomes.

A general approach to yield maximization involves the systematic study of parameters such as:

Catalyst: Type and loading.

Solvent: Polarity and aprotic/protic nature.

Temperature: To control reaction rate and selectivity.

Reactant concentration: To shift reaction equilibria.

Reaction time: To ensure complete conversion while minimizing side reactions.

Below is a table summarizing key reaction parameters that can be optimized for the synthesis of nitropyridine derivatives.

| Parameter | Variable | Impact on Reaction |

| Temperature | 30-100 °C | Affects reaction rate and selectivity. Optimal ranges can significantly increase yield. |

| Catalyst | Lewis acids, organic bases | Type and concentration can improve the yield of intermediates. |

| Solvent | Various | Can influence reactant solubility and reaction pathways. |

| Reagents | Oxidizing agents, chlorinating agents | Choice of reagent affects efficiency and product purity. |

Safety Studies in Large-Scale Production and Handling

The large-scale synthesis of nitro-containing compounds like this compound requires stringent safety protocols due to the potential hazards associated with this class of molecules. Nitroaromatic compounds can be thermally sensitive and may pose risks if not handled correctly.

Thermal Stability: Studies on the thermal decomposition of nitroaromatic compounds have shown that the primary decomposition pathways often involve the cleavage of the C-NO₂ bond. dtic.mil The thermal stability of nitropyridine derivatives is an important consideration for safe handling and storage. For example, thermal analysis of salts containing 2-amino-5-nitropyridine (B18323) has been conducted to understand their degradation steps and temperature ranges. researchgate.net The presence of a nitro group can significantly influence the thermal behavior of the molecule.

Handling and Personal Protective Equipment (PPE): Due to the hazardous nature of many nitropyridine derivatives, strict adherence to safety guidelines is essential. A safety data sheet for the related compound 5-nitrothiophene-2-carboxaldehyde recommends avoiding contact with skin, eyes, or clothing, as well as avoiding ingestion and inhalation. fishersci.com Standard PPE for handling such chemicals includes:

Safety glasses with side-shields or goggles.

Chemical-resistant gloves.

A lab coat or protective suit.

Use of a fume hood to ensure adequate ventilation. fishersci.com

GHS Hazard Information: The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides hazard statements for this compound, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. smolecule.com

Emergency Procedures: In case of accidental exposure, immediate action is necessary. For eye contact, rinsing with plenty of water for at least 15 minutes is recommended. For skin contact, washing the affected area with soap and water is advised. In case of inhalation, moving to fresh air is crucial. Medical attention should be sought if symptoms persist. fishersci.com

The following table outlines key safety considerations for the large-scale handling of nitropyridine derivatives.

| Hazard Category | Precautionary Measures |

| Thermal Instability | Avoid excessive heating. Monitor reaction temperatures closely. Conduct thermal hazard analysis. |

| Toxicity | Use appropriate PPE (gloves, goggles, lab coat). Handle in a well-ventilated area or fume hood. Avoid generating dust. |

| Irritation (Skin/Eye) | Wear safety glasses and chemical-resistant gloves. Have eyewash stations and safety showers readily available. |

| Ingestion/Inhalation | Do not eat, drink, or smoke in the laboratory. Use respiratory protection if ventilation is inadequate. |

A thorough understanding of the chemical properties and potential hazards of this compound and its intermediates is paramount for ensuring the safety of personnel and the environment during its large-scale production and use.

Reactivity and Reaction Mechanisms of 5 Nitropyridine 2 Carbaldehyde

Aldehyde Group Reactivity

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a primary site for nucleophilic attack. The reactivity of this group in 5-Nitropyridine-2-carbaldehyde is significantly enhanced by the electronic effects of the nitropyridine ring. The pyridine (B92270) nitrogen and, more potently, the nitro group at the 5-position, are strongly electron-withdrawing. These groups decrease the electron density across the aromatic system and, through conjugation, increase the partial positive charge on the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic addition and condensation reactions.

Nucleophilic addition is a characteristic reaction of aldehydes. youtube.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated to yield the final alcohol product. youtube.com

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by a protic solvent or during an acidic workup to form the final addition product.

For this compound, the heightened electrophilicity of the carbonyl carbon facilitates this process. For instance, in the presence of water, especially under alkaline conditions, aldehydes can form hydrates (gem-diols). The analogous compound, 5-Nitro-2-furaldehyde, has been shown to form a stable methanediol (B1200039) anion in alkaline solutions, demonstrating the susceptibility of such electron-deficient aldehydes to nucleophilic addition. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Addition Reactions on Aldehydes This table presents common nucleophilic addition reactions applicable to aldehydes like this compound.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic Reagents | Grignard Reagents (R-MgX) | Secondary Alcohol |

| Cyanide ion (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Water (H₂O) | Water | Hydrate (Gem-diol) |

| Alcohols (R-OH) | Alcohols | Hemiacetal / Acetal |

Condensation reactions of aldehydes involve an initial nucleophilic addition followed by the elimination of a small molecule, typically water. These reactions are crucial for forming new carbon-carbon and carbon-nitrogen double bonds. Common examples include the formation of imines (Schiff bases) with primary amines and the Wittig reaction with phosphorus ylides.

In the case of this compound, the reaction with primary amines to form imines is expected to be particularly efficient. The rate of condensation reactions often increases with the presence of electron-withdrawing groups on the aromatic ring of the aldehyde, as this enhances the electrophilicity of the carbonyl carbon. researchgate.net Studies on the condensation of various substituted benzaldehydes have shown that electron-withdrawing substituents facilitate the initial nucleophilic attack by the amine. mdpi.com Given that the nitropyridine system is strongly electron-withdrawing, this compound is a highly reactive substrate for such transformations.

Table 2: Effect of Aromatic Substituents on Condensation Reaction Rates This table illustrates the general trend of how substituents on an aromatic aldehyde affect its reactivity in condensation reactions.

| Substituent on Aromatic Ring | Electronic Effect | Effect on Carbonyl Carbon Electrophilicity | Expected Reaction Rate |

|---|---|---|---|

| -NO₂ (like in the subject compound) | Strong Electron-Withdrawing | Significantly Increased | High |

| -Cl | Electron-Withdrawing | Increased | Moderate to High |

| -H | Neutral | Baseline | Moderate |

| -CH₃ | Electron-Donating | Decreased | Low to Moderate |

| -OCH₃ | Strong Electron-Donating | Significantly Decreased | Low |

Pyridine Ring Reactivity

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. The addition of a strong electron-withdrawing nitro group further depletes the ring of electron density, making it highly susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic rings. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com Subsequently, a leaving group is expelled, and aromaticity is restored. youtube.com

The presence of a nitro group is a powerful activator for SNAr reactions, as it can effectively stabilize the negative charge of the Meisenheimer complex through resonance, especially when positioned ortho or para to the site of attack. wikipedia.orgyoutube.com In this compound, the nitro group strongly activates the pyridine ring for nucleophilic attack.

A particularly important variant of SNAr for this system is the Vicarious Nucleophilic Substitution (VNS). VNS allows for the formal substitution of a hydrogen atom on an electrophilic aromatic ring. wikipedia.orgorganic-chemistry.org This reaction is characteristic of nitroarenes and other electron-deficient aromatics. wikipedia.org

The VNS mechanism involves three key steps:

Addition: A carbanion, which contains a leaving group (LG) at the nucleophilic carbon (e.g., from chloromethyl phenyl sulfone), adds to the electron-deficient aromatic ring. This addition typically occurs at a position ortho or para to the nitro group, forming an anionic σ-adduct (Meisenheimer-type adduct). organic-chemistry.orgnih.govacs.org

Elimination: A base induces the β-elimination of the leaving group (e.g., HCl) from the adduct. nih.govacs.org

Protonation: An acidic workup protonates the resulting anion to yield the final substituted product. organic-chemistry.org

Electrophilic nitropyridines are excellent substrates for VNS reactions. nih.govacs.org For this compound, nucleophilic attack via the VNS pathway would be expected to occur at the C-4 or C-6 positions, which are ortho and para, respectively, to the activating nitro group.

Table 3: Examples of Vicarious Nucleophilic Substitution (VNS) on Nitropyridines This table provides examples from the literature demonstrating the VNS reaction on various nitropyridine substrates, highlighting the regioselectivity and utility of the method.

| Nitropyridine Substrate | Nucleophile Precursor | Position of Substitution | Reference |

|---|---|---|---|

| 3-Nitropyridine | Alkyl Phenyl Sulfones | C-2 and C-4 | acs.org |

| 2-Substituted-5-nitropyridines | Ammonia / Amines | C-4 | scispace.com |

| 3-Nitropyridines | Dichloromethane | C-4 | scispace.com |

| Halonitroarenes | Chloromethyl Phenyl Sulfone | Ortho/Para to Nitro Group | organic-chemistry.org |

The electrophilic reactivity of the this compound ring is extremely low. Aromatic systems require sufficient π-electron density to undergo electrophilic aromatic substitution (e.g., Friedel-Crafts reactions, nitration, halogenation). However, both the pyridine ring nitrogen and the nitro group are potent deactivating groups. acs.org The nitrogen atom reduces the ring's electron density and can be protonated or complex with Lewis acid catalysts, further deactivating the system. The nitro group is one of the strongest deactivating groups. Consequently, electrophilic attack on the 5-nitropyridine ring system is highly disfavored and generally does not occur under standard electrophilic substitution conditions. nih.govacs.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nitro Group Transformations

The transformation of the nitro group on the pyridine ring into an amino group is a fundamental reaction, yielding 5-aminopyridine-2-carbaldehyde and its derivatives. This reduction is most commonly achieved through catalytic hydrogenation. This method is highly efficient for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines commonorganicchemistry.comwikipedia.org.

Detailed research findings indicate that palladium on carbon (Pd/C) is a preferred catalyst for this transformation. The reaction typically involves treating the nitro-substituted pyridine with hydrogen gas in the presence of the Pd/C catalyst. For instance, the catalytic hydrogenation of 3,5-dinitro-2-methylpyridine using Pd/C has been shown to successfully yield the corresponding amino derivative, demonstrating the effectiveness of this method for reducing nitro groups on the pyridine ring nih.gov. Other catalytic systems, such as Raney nickel, are also effective and may be used as an alternative to Pd/C, particularly when trying to avoid the dehalogenation of aryl halides commonorganicchemistry.comwikipedia.org.

In addition to catalytic hydrogenation, chemical reducing agents can also be employed. Reagents like iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid), and tin(II) chloride (SnCl2) provide mild conditions for the reduction of nitro groups and are often compatible with other reducible functional groups commonorganicchemistry.com.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Typical Conditions | Notes |

|---|---|---|

| H₂ + Pd/C | Hydrogen gas, solvent (e.g., ethanol, methanol) | Often the method of choice; highly efficient but can reduce other functional groups commonorganicchemistry.com. |

| H₂ + Raney Nickel | Hydrogen gas, solvent (e.g., ethanol) | Used when dehalogenation is a concern commonorganicchemistry.com. |

| Iron (Fe) | Acidic conditions (e.g., acetic acid, HCl) | Mild method, tolerant of other reducible groups commonorganicchemistry.comwikipedia.org. |

| Tin(II) Chloride (SnCl₂) | Acidic conditions (e.g., HCl) | Provides a mild method for reduction in the presence of other sensitive groups commonorganicchemistry.comwikipedia.org. |

| Sodium Hydrosulfite | Aqueous or alcoholic solution | A common and effective reducing agent for aromatic nitro compounds wikipedia.org. |

Ring Transformation Reactions and Rearrangements

While the pyridine ring is generally stable, certain substituted pyridines can undergo ring transformation reactions or rearrangements under specific conditions. For the broader class of nitropyridines, rearrangements have been documented. For example, the rearrangement of 3-benzoylamino-5-nitropyridinium quaternary salts, when treated with ethanolic methylamine, can result in the formation of 2-acyl-4-nitropyrroles researchgate.netscispace.com. This transformation involves a recyclization process where the pyridine ring contracts, and the nitrogen atom for the new pyrrole (B145914) ring originates from the exocyclic benzoylamino group scispace.com. Another known rearrangement within pyridine chemistry is the researchgate.netdigitellinc.com sigmatropic shift of a nitro group from the nitrogen atom of an N-nitropyridinium ion to the 3-position of the ring during certain nitration procedures ntnu.noresearchgate.net.

However, specific examples of ring transformation reactions or rearrangements starting directly from this compound are not extensively detailed in the scientific literature. The reactivity in such transformations is highly dependent on the substitution pattern and the specific reaction conditions employed.

Metal-Catalyzed Reactions

Transition metal-catalyzed reactions are crucial in modern organic synthesis for constructing complex molecules nih.govrsc.org. These reactions offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organic halide or triflate yonedalabs.comacsgcipr.org. The reaction is valued for its mild conditions, high tolerance of functional groups, and stereospecificity organic-synthesis.com.

For a molecule like this compound to participate as the electrophilic partner in a Suzuki-Miyaura coupling, it would typically require a suitable leaving group, such as a halogen (Br, I, Cl), at the position where the new C-C bond is to be formed. The general mechanism proceeds through a catalytic cycle involving a palladium catalyst yonedalabs.com:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a Pd(II) complex.

Transmetalation : The organic group from the boronic acid (or its derivative) is transferred to the palladium complex, a step that is typically facilitated by a base.

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle organic-synthesis.com.

The efficiency of Suzuki-Miyaura reactions involving heteroaromatic compounds, such as pyridines, can be challenging due to factors like the slow rate of transmetalation for electron-deficient systems and potential catalyst inhibition by the nitrogen atom nih.govnih.gov. However, the development of specialized ligands (e.g., SPhos, XPhos) and precatalysts has enabled the successful coupling of a wide range of heteroaryl halides under mild conditions nih.gov.

Table 2: Key Components of a Typical Suzuki-Miyaura Reaction

| Component | Role | Common Examples |

|---|---|---|

| Electrophile | Provides one of the carbon fragments; must have a good leaving group. | Aryl/heteroaryl halides (I, Br, Cl), triflates yonedalabs.com. |

| Nucleophile | Provides the second carbon fragment. | Boronic acids, boronate esters (e.g., pinacol (B44631) boronate) yonedalabs.com. |

| Palladium Catalyst | Facilitates the catalytic cycle. | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand organic-synthesis.comnih.gov. |

| Ligand | Stabilizes the palladium catalyst and influences its reactivity. | Phosphine ligands (e.g., PPh₃, SPhos, XPhos) nih.gov. |

| Base | Activates the organoboron species for transmetalation. | Na₂CO₃, K₂CO₃, K₃PO₄, CsF organic-synthesis.comnih.gov. |

| Solvent | Solubilizes reactants and influences reaction rate. | Toluene, Dioxane, THF, DMF, often with water yonedalabs.comorganic-synthesis.com. |

Advanced Spectroscopic and Structural Characterization of 5 Nitropyridine 2 Carbaldehyde and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 5-Nitropyridine-2-carbaldehyde, both ¹H and ¹³C NMR spectroscopy provide critical data for structural verification.

In ¹H NMR, the chemical shifts of the protons on the pyridine (B92270) ring are influenced by the electron-withdrawing effects of both the nitro group at the 5-position and the carbaldehyde group at the 2-position. This typically results in a downfield shift for the ring protons compared to unsubstituted pyridine. The aldehyde proton is expected to appear as a distinct singlet at a significantly downfield chemical shift, generally in the range of 9-10 ppm.

In ¹³C NMR spectroscopy, the carbon atoms of the pyridine ring and the carbonyl carbon of the aldehyde group exhibit characteristic chemical shifts. The presence of the nitro group significantly affects the electronic environment and, consequently, the chemical shifts of the ring carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogues in CDCl₃

| Compound | Proton/Carbon | Chemical Shift (ppm) |

| 2-Pyridinecarboxaldehyde | Aldehyde H | 10.09 |

| Pyridine H | 7.54 - 8.80 | |

| 2-Chloro-5-nitropyridine (B43025) | Pyridine H | 7.70 - 9.10 |

| This compound (Expected) | Aldehyde H | ~9.9 - 10.2 |

| Pyridine H | ~7.8 - 9.5 | |

| Aldehyde C | ~190 - 195 | |

| Pyridine C | ~120 - 160 |

Note: The chemical shifts for this compound are expected values based on the analysis of its analogues. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, thereby confirming its elemental composition. For this compound (C₆H₄N₂O₃), the calculated exact mass is 152.0222 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) with a mass-to-charge ratio (m/z) that corresponds closely to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the molecular formula. While specific HRMS data for this compound is not detailed in the provided search results, the molecular weight is listed as 152.11 g/mol , consistent with its chemical formula. smolecule.com

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass ( g/mol ) | Expected m/z [M+H]⁺ |

| C₆H₄N₂O₃ | 152.0222 | 153.0295 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

C=O Stretch: A strong absorption band for the aldehyde carbonyl group, typically in the region of 1700-1720 cm⁻¹.

NO₂ Stretches: Asymmetric and symmetric stretching vibrations of the nitro group, usually appearing as two strong bands around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and an aldehyde C-H stretch typically appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C=N and C=C Stretches: Vibrations associated with the pyridine ring, typically in the 1400-1600 cm⁻¹ region.

Studies on related compounds such as 2-amino-5-nitropyridine (B18323) and 2-hydroxy-5-nitropyridine (B147068) provide experimental FTIR data that supports these expected ranges. elsevierpure.comnist.gov For instance, in 2-amino-5-nitropyridine pentaborate, C=C and N-H bending vibrations are observed in the 1400-1500 cm⁻¹ range. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also exhibit characteristic bands for the nitro and carbonyl groups. The symmetric stretch of the nitro group is often a strong and easily identifiable band in the Raman spectrum. A detailed study on 2-hydroxy-5-nitropyridine included an analysis of its Raman spectrum, aiding in the complete vibrational assignment. elsevierpure.com Similarly, the experimental and simulated Raman spectra of 2-chloro-5-nitro pyridine have been analyzed, providing a reference for the vibrational modes of a closely related structure. researchgate.net

Table 3: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Expected FTIR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| Aldehyde C=O Stretch | 1700 - 1720 (strong) | 1700 - 1720 (moderate) |

| Asymmetric NO₂ Stretch | 1500 - 1560 (strong) | 1500 - 1560 (weak) |

| Symmetric NO₂ Stretch | 1330 - 1370 (strong) | 1330 - 1370 (strong) |

| Aromatic C-H Stretch | > 3000 (variable) | > 3000 (strong) |

| Aldehyde C-H Stretch | ~2720, ~2820 (weak) | ~2720, ~2820 (moderate) |

| Pyridine Ring Vibrations | 1400 - 1600 (variable) | 1400 - 1600 (variable) |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not reported in the provided search results, X-ray diffraction studies on analogous compounds are highly informative. For example, the crystal structure of 5-nitropyrimidine-2,4-diamine (B43640) has been determined, offering insights into the packing and hydrogen bonding interactions of a related nitro-substituted heterocyclic system. researchgate.net A crystal structure of this compound would definitively confirm the planar structure of the pyridine ring and the relative orientation of the aldehyde and nitro substituents. It would also reveal details about how the molecules pack in the crystal lattice, including any π-π stacking or other non-covalent interactions.

Computational Chemistry and Theoretical Investigations of 5 Nitropyridine 2 Carbaldehyde

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For 5-Nitropyridine-2-carbaldehyde, the electron-withdrawing nature of both the nitro and carbaldehyde groups would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule. These maps illustrate regions of positive and negative electrostatic potential, which are critical for understanding and predicting sites for electrophilic and nucleophilic attack. In an MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the electronegative oxygen atoms of the nitro and carbaldehyde groups, as well as the nitrogen atom of the pyridine (B92270) ring. These regions would be susceptible to electrophilic attack. Positive potential (colored blue) would likely be found around the hydrogen atoms, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides detailed insight into the interactions between orbitals within a molecule, such as hyperconjugation. This method examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. For this compound, NBO analysis would quantify the stabilizing interactions, particularly the electronic interplay between the nitro group, the carbaldehyde group, and the pyridine ring. nih.gov This can reveal the strength of bonds and the nature of intramolecular charge transfer.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. Calculating the energy barriers associated with these transition states allows for the prediction of reaction kinetics. For reactions involving this compound, such studies could, for example, investigate its reduction, oxidation, or condensation reactions, providing a theoretical understanding that complements experimental work.

While the specific application of these powerful computational tools to this compound has not been extensively documented, the established methodologies provide a clear roadmap for future research into the properties and reactivity of this compound.

Applications of 5 Nitropyridine 2 Carbaldehyde in Medicinal and Pharmaceutical Chemistry

Role as a Building Block in Drug Discovery

5-Nitropyridine-2-carbaldehyde serves as a crucial starting material in the field of drug discovery. Its aldehyde group readily participates in condensation reactions, particularly with amines, to form Schiff bases (imines), a common linkage in medicinal chemistry. smolecule.comresearchgate.net This reactivity allows for the straightforward coupling of the 5-nitropyridine scaffold to other complex molecular fragments, facilitating the generation of large libraries of compounds for biological screening. smolecule.com

The nitro group and the pyridine (B92270) nitrogen atom provide sites for hydrogen bonding and other non-covalent interactions, which are critical for binding to biological targets like enzymes and receptors. smolecule.com Furthermore, the nitro group can be chemically modified, for instance, by reduction to an amine, which can then be used for further derivatization, expanding its utility as a versatile scaffold. smolecule.com The specific substitution pattern of this compound, combining the aldehyde and nitro groups, offers unique opportunities for creating diverse chemical structures that are not easily accessible from other starting materials. smolecule.com

Synthesis of Biologically Active Nitropyridine-Containing Molecules

The 5-nitropyridine moiety is a component of numerous biologically active molecules. nih.gov While many synthetic routes to these molecules exist, this compound provides a direct entry point for structures containing a (5-nitropyridin-2-yl)imine or related functional group. The synthesis of such compounds is a key strategy in medicinal chemistry. nih.gov

Research has demonstrated the synthesis of various bioactive agents from nitropyridine precursors. For example, nitropyridine derivatives have been used to create potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. nih.gov Another significant application is in the synthesis of inhibitors for glycogen (B147801) synthase kinase-3 (GSK3), an enzyme implicated in various diseases. nih.gov The condensation of this compound with various amine-containing molecules, such as thiosemicarbazides or substituted anilines, leads to the formation of Schiff bases and other hybrids that have been investigated for a range of biological activities. nih.govrsc.org

Development of Anti-inflammatory Agents

Derivatives of this compound have been explored for their potential as anti-inflammatory agents. smolecule.com The development of novel anti-inflammatory drugs is a significant area of pharmaceutical research, with a focus on targets like cyclooxygenase (COX) enzymes. nih.gov While direct studies on this compound are specific, the broader class of nitropyridine derivatives has shown promise. For instance, a series of functionalized thiazolo[5,4-b]pyridines, synthesized from dinitropyridine precursors, have been investigated as potential MALT1 inhibitors for treating autoimmune and inflammatory diseases. nih.gov The development of pyxinol derivatives and pyridazine (B1198779) derivatives has also shown promise in creating anti-inflammatory agents, indicating the potential of heterocyclic compounds in this therapeutic area. nih.govmdpi.com The anti-inflammatory potential of these molecules is often linked to their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). mdpi.com

Research into Antimicrobial and Antibacterial Compounds

The search for new antimicrobial and antibacterial agents is critical in combating drug-resistant pathogens. Derivatives of this compound have been investigated for these properties. smolecule.com A common strategy involves the synthesis of Schiff bases, which are known to possess a wide range of biological activities, including antimicrobial effects. nih.govmdpi.com By reacting this compound with various primary amines, researchers can generate novel Schiff base derivatives. nih.gov

These compounds have been assayed against various bacterial strains like Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus, as well as fungal species. nih.gov For example, Schiff bases derived from 5-chloro-salicylaldehyde have demonstrated significant antimicrobial activity, with some showing potent effects against both bacteria and fungi. nih.gov The underlying principle extends to nitropyridine derivatives, where the combination of the pyridine ring and other pharmacophores can lead to compounds with significant antimicrobial potential. mdpi.com

Investigation of Antineoplastic and Anticancer Properties

The 5-nitropyridine scaffold is a feature in several compounds investigated for their anticancer activity. nih.gov The aldehyde functional group of this compound is particularly useful for synthesizing thiosemicarbazones, a class of compounds known for their antitumor potential. rsc.orgresearchgate.net The general structure of pyridine-2-carboxaldehyde thiosemicarbazone has been shown to form metal complexes with significant cytotoxicity against cancer cells. rsc.org

Specific research into nitropyridine-containing molecules has yielded promising results. A ruthenium complex incorporating a 3,5-dinitropyridine (B58125) moiety demonstrated significant activity against breast cancer (MCF7) and cervical epithelioid carcinoma (HeLa) cell lines. nih.gov Additionally, nitropyridine-linked 4-arylidenethiazolidin-4-ones, synthesized from 2-amino-5-nitropyridine (B18323), have been developed as potent anticancer agents. nih.gov Studies on other heterocyclic systems, such as furopyrimidines and thiazolo[4,5-d]pyrimidines, have shown that these classes of compounds can exhibit significant cytotoxic activity against various cancer cell lines, including leukemia and colon cancer. nih.govnih.govmdpi.com

Synthesis of Modulators for Neurological Targets

Pyridine-based structures are considered "privileged scaffolds" in medicinal chemistry and are found in many drugs active in the central nervous system (CNS). nih.govnih.gov Derivatives of nitropyridines have been specifically investigated for their ability to modulate neurological targets. nih.gov A notable example is the synthesis of novel heterocyclic compounds that inhibit glycogen synthase kinase-3 (GSK3). nih.gov GSK3 is a key enzyme in many cellular processes, and its dysregulation has been linked to neurological disorders. The synthesis of potent GSK3 inhibitors has been achieved using a 2,6-dichloro-3-nitropyridine (B41883) starting material. nih.gov The development of allosteric modulators for dopamine (B1211576) D2 receptors, some of which are based on complex heterocyclic systems, further highlights the importance of such scaffolds in designing drugs for CNS diseases. mdpi.com

Enzyme and Receptor Inhibition Studies

This compound and its derivatives have been a focal point of studies aimed at discovering new enzyme and receptor inhibitors. smolecule.com The compound's structure is well-suited for interacting with the active sites of various biological macromolecules. smolecule.comnih.gov

A comprehensive review of bioactive nitropyridines highlights their role as inhibitors for a wide range of enzymes. nih.gov Research has demonstrated that nitropyridine derivatives can act as:

Janus kinase 2 (JAK2) inhibitors : These are important targets in cancer and inflammatory diseases. nih.gov

Glycogen synthase kinase-3 (GSK3) inhibitors : Relevant for neurological and metabolic disorders. nih.gov

Urease and Chymotrypsin inhibitors : A 5-nitropyridin-2-yl derivative showed dual inhibitory activity against these enzymes. nih.gov

Factor IXa inhibitors : (5-Nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids have been designed as potential anticoagulant drugs. nih.gov

cGMP phosphodiesterase (cGMP PDE) and Ca2+-ATPase inhibitors : Nitrosyl iron complexes with a 5-nitropyridinethiolate ligand were active against these enzymes. nih.gov

Human NEU3 inhibitors : 5-Nitropicolinic acid was reported to inhibit this sialidase, which is a key regulator in cellular signaling pathways. nih.gov

These studies underscore the value of the 5-nitropyridine scaffold in designing potent and selective inhibitors for diverse therapeutic targets. nih.gov

Kinase Inhibitors (e.g., JAK2, GSK3)

The pyridine nucleus is a common feature in many kinase inhibitors, and the strategic placement of substituents is crucial for achieving potency and selectivity. Nitropyridine derivatives, including those structurally related to this compound, serve as important intermediates in the synthesis of potent inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3). nih.gov

JAK2 is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways, and its dysregulation is implicated in myeloproliferative neoplasms. nih.gov Research has shown that nitropyridine-containing compounds can be effective JAK2 inhibitors. For instance, potent JAK2 inhibitors have been synthesized from 2-chloro-5-methyl-3-nitropyridine. nih.gov The synthetic routes often involve the modification of the pyridine ring and the introduction of various side chains to interact with the kinase's active site. The aldehyde group of this compound provides a convenient handle for elaboration into more complex structures designed to target JAK2.

Similarly, Glycogen synthase kinase-3 (GSK3) is a serine/threonine kinase involved in numerous cellular processes, and its inhibition is a therapeutic strategy for various diseases, including neurodegenerative disorders and diabetes. A novel series of potent and selective GSK3 inhibitors has been developed from 2,6-dichloro-3-nitropyridine. nih.gov The synthesis of these inhibitors highlights the utility of the nitropyridine scaffold in achieving high affinity and selectivity for the target kinase. The presence of the nitro group in these precursors is often crucial for the subsequent chemical transformations leading to the final active compounds.

Coagulation Factor Inhibitors (e.g., Factor IXa)

The prevention of thrombosis is a major goal in cardiovascular medicine, and the inhibition of coagulation factors is a key therapeutic strategy. Factor IXa is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade. Selective inhibitors of Factor IXa are sought after as anticoagulants with a potentially lower risk of bleeding complications compared to broader-spectrum agents.

Recent studies have highlighted the potential of (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids as potent and selective inhibitors of Factor IXa. nih.gov The synthesis of these compounds utilizes the 5-nitropyridine moiety, which has been shown to be advantageous for inhibitory activity. It has been observed that compounds containing the nitro group in the pyridine ring exhibit higher inhibition levels and lower IC50 values compared to their non-nitrated analogues. nih.gov This suggests that the electron-withdrawing nature of the nitro group contributes favorably to the binding of the inhibitor to the active site of Factor IXa. The this compound is a direct precursor for the synthesis of such imine derivatives, underscoring its importance in the development of novel anticoagulants.

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. As such, RR is a well-established target for anticancer drugs. A prominent class of RR inhibitors is the α-N-heterocyclic carboxaldehyde thiosemicarbazones. One of the most studied compounds in this class is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which has demonstrated broad-spectrum antitumor activity. nih.govnih.gov

The general structure of these inhibitors involves a pyridine-2-carboxaldehyde scaffold linked to a thiosemicarbazone moiety. The biological activity of these compounds is often modulated by the substituents on the pyridine ring. While Triapine features an amino group at the 3-position, the synthesis of analogues with different substituents is a common strategy to optimize activity and pharmacokinetic properties. The condensation of this compound with thiosemicarbazide (B42300) would yield the corresponding 5-nitro-substituted thiosemicarbazone. Based on the structure-activity relationships of related compounds, this derivative is a logical candidate for investigation as a ribonucleotide reductase inhibitor. The strong electron-withdrawing properties of the nitro group could significantly influence the electronic and chelating properties of the molecule, which are critical for its interaction with the iron center of the RR enzyme. nih.gov

Antimalarial Drug Development

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the continuous development of new antimalarial agents with novel mechanisms of action. Pyridine-containing compounds have long been a source of antimalarial drugs, with quinine (B1679958) and its synthetic analogues serving as prime examples. nih.gov

More recently, research has focused on various substituted pyridine derivatives for their antiplasmodial activity. For instance, thiopicolinamide, a pyridine carboxamide derivative, has shown submicromolar activity against P. falciparum. nih.gov Furthermore, other nitroheterocyclic compounds, such as those derived from 5-nitroimidazole and 5-nitrothiophene, have been investigated for their antimalarial properties. While direct studies on this compound in this context are not widely reported, its structural features suggest its potential as a scaffold for new antimalarial agents. The aldehyde group can be readily converted into various functional groups, such as imines or alcohols, which can be further elaborated to generate a library of compounds for screening against malaria parasites. The presence of the nitro group, a feature found in some antiparasitic drugs, may also contribute to the biological activity.

Radiolabeled Compound Synthesis for Imaging (e.g., PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. The development of novel PET radiotracers is essential for advancing our understanding of diseases and for improving diagnostics. The labeling of biologically active molecules with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), is a key step in the synthesis of these tracers.

Applications of 5 Nitropyridine 2 Carbaldehyde in Agricultural Chemistry

Intermediate in Herbicidal Agent Synthesis

While direct application of 5-Nitropyridine-2-carbaldehyde as a herbicide is not its primary role, its structural components are significant in the synthesis of herbicidal agents. The 5-nitropyridine scaffold is a common feature in precursors used for developing agrochemicals. google.comgoogle.com The aldehyde functional group at the 2-position is particularly reactive and can be readily oxidized to form 2-carboxy-5-nitropyridine.

This transformation is significant because pyridine (B92270) carboxylic acids are a well-established class of herbicides. wipo.intgoogle.com These compounds often function by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the target weed species. The synthesis of such herbicidal acids can therefore utilize this compound as a key starting material or intermediate. The general synthetic pathway would involve the oxidation of the aldehyde, a common and efficient chemical conversion.

The following table outlines the potential transformation of this compound into a herbicidal precursor.

| Starting Material | Key Transformation | Resulting Compound Class | Relevance in Herbicides |

| This compound | Oxidation of the aldehyde group (-CHO) | Pyridine Carboxylic Acid | Precursor to active herbicidal agents wipo.intgoogle.com |

Role in Pesticide and Fungicide Development

The utility of the 5-nitropyridine structure extends to the development of insecticides and fungicides. Precursors such as 2-chloro-5-nitropyridine (B43025) are known starting materials for insecticides. nih.gov this compound can be synthesized from such precursors and subsequently used to build a diverse range of potential pesticides and fungicides.

The aldehyde group is highly susceptible to nucleophilic attack, making it an excellent anchor point for creating derivatives like Schiff bases and imines through condensation reactions with various amines and hydrazines. wikipedia.org This reactivity allows for the systematic modification of the molecule to enhance its biological activity against specific pests or fungal pathogens. For instance, the synthesis of (5-nitropyridin-2-yl)imine ligands has been documented, showcasing the reactivity of the 5-nitropyridine moiety. nih.gov

In the realm of fungicides, pyridine-based compounds, particularly pyridine carboxamides, have shown significant activity. google.comgoogle.com The aldehyde function of this compound can be converted into an amide or other functional groups that are crucial for the fungicidal properties of the final molecule. Research on other pyridoxal (B1214274) derivatives has confirmed that the pyridine ring itself is a critical structural feature for enhancing antifungal efficacy. nih.gov This underscores the potential of this compound as a foundational element in designing novel fungicides.

The table below details the reactive potential of this compound in synthesizing pesticide and fungicide candidates.

| Reactive Site | Reaction Type | Potential Products | Application |

| Aldehyde Group | Condensation with amines | Schiff Bases / Imines | Synthesis of insecticidal and fungicidal compounds nih.govwikipedia.org |

| Aldehyde Group | Conversion to other functional groups | Carboxamides, Hydrazones | Building blocks for fungicides with enhanced activity google.comgoogle.com |

| Pyridine Ring | Nucleophilic Substitution (of precursor) | Diverse Pyridine Derivatives | Core structure in many active pesticides and fungicides google.comnih.gov |

Applications of 5 Nitropyridine 2 Carbaldehyde in Materials Science and Engineering

Precursor for Advanced Polymeric Materials

The bifunctional nature of 5-Nitropyridine-2-carbaldehyde allows it to serve as a monomer in various polymerization reactions, leading to the formation of advanced polymeric materials. The aldehyde group is particularly reactive and can participate in condensation polymerization with a variety of co-monomers. savemyexams.com

Detailed research findings indicate that the aldehyde function can react with amines to form polyimines or Schiff base polymers. These reactions create a C=N double bond, integrating the nitropyridine unit into the polymer backbone. wikipedia.org The resulting polymers possess a conjugated structure, which can impart valuable electronic and optical properties. Pyridine-containing polymers, such as poly(vinyl pyridine) and pyridine-based polybenzimidazoles, are noted for their thermal stability and specific applications in areas like fuel cells and catalysis. mdpi.combenicewiczgroup.com

The presence of the nitro group further functionalizes the resulting polymers. This strong electron-withdrawing group enhances the thermal stability of the polymer matrix and can act as a site for subsequent chemical modifications, allowing for fine-tuning of the material's properties. google.com For instance, the nitro group can be reduced to an amine, providing a reactive handle for cross-linking or grafting other molecules.

Below is a table summarizing potential polymer types derived from this compound and their anticipated properties.

| Polymer Type | Co-monomer Type | Key Linkage | Potential Polymer Properties |

| Polyimine (Schiff Base) | Diamines | Imine (C=N) | Thermal stability, redox activity, potential conductivity, ligand-forming capability. |

| Polyacetal | Diols | Acetal | Improved chemical resistance, variable mechanical properties. |

| Knoevenagel Polymer | Compounds with active methylene (B1212753) groups | Carbon-carbon double bond | High refractive index, optical and electronic activity, thermal stability. rsc.org |

Synthesis of Functional Coatings and Adhesives

Polymers and oligomers derived from this compound are promising candidates for the formulation of functional coatings and adhesives due to the inherent properties of the nitropyridine moiety.

The pyridine (B92270) nitrogen atom is known to promote strong adhesion, particularly to metal surfaces, through coordinate bonding. This property is exploited in applications such as rubber adhesives and anti-corrosive coatings. mdpi.comgoogle.comgoogle.com Incorporating the this compound unit into a polymer backbone can therefore lead to coatings with enhanced substrate adhesion.

Furthermore, the nitro group contributes significantly to the functionality of these materials. Studies on other functional molecules have shown that nitro groups can enhance interfacial binding strength and contribute to corrosion inhibition. nih.govacs.orgmdpi.com In the context of coatings, this can translate to improved durability and protective capabilities against environmental degradation. The combination of the pyridine ring and the nitro group offers a synergistic effect, making these materials suitable for high-performance applications where robust adhesion and surface protection are critical.

The functional groups of this compound and their contributions to coating and adhesive properties are detailed in the table below.

| Functional Group | Contribution to Coatings/Adhesives |

| Pyridine Ring | Promotes adhesion to metal substrates through coordination; enhances thermal stability of the polymer matrix. google.comgoogle.com |

| Nitro Group | Increases polarity, potentially improving adhesion to various surfaces; enhances thermal stability; provides corrosion inhibition properties. nih.govmdpi.com |

| Aldehyde Group | Acts as a reactive site for cross-linking with other polymers or curing agents, improving the cohesive strength and durability of the coating or adhesive. |

Incorporation into Organic Light-Emitting Diode (OLED) Structures

In the field of organic electronics, pyridine-containing compounds are widely investigated and utilized as electron-transport materials (ETMs) in OLEDs. semanticscholar.orgrsc.org The electron-deficient nature of the pyridine ring facilitates the injection and transport of electrons from the cathode to the emissive layer of the device. researchgate.net

This compound, with its combination of a pyridine ring and a potent electron-withdrawing nitro group, is an excellent candidate building block for advanced ETMs. The presence of the nitro group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which can reduce the energy barrier for electron injection from the cathode, leading to lower operating voltages and improved power efficiency in OLEDs. researchgate.net While this specific molecule may be used as a building block for larger, more complex ETMs, its core structure is highly desirable. Research on related terpyridine and bipyridine derivatives has demonstrated their capacity to produce OLEDs with high efficiency and long operational lifetimes. rsc.org

The table below presents data for representative pyridine-based ETMs, providing a comparative context for the potential of materials derived from this compound.

| Compound Type | Key Structural Unit | Role in OLED | Notable Performance Metrics |

| Terpyridine Derivatives | Terpyridine | Electron Transport Layer (ETL) | High external quantum efficiency (ηext) of 22.5% and long lifetime (LT50 = 121 h at 10,000 cd m⁻²). rsc.org |

| Bipyridine Derivatives | 2,2′-Bipyridine | Electron Transport Layer (ETL) | Low operating voltages (2.8 V at 100 cd m⁻²) and high power efficiency (74 lm W⁻¹). |

| Phenylpyridine Derivatives | Phenylpyridine | Electron Transport Layer (ETL) | Reduced efficiency roll-off and stable device performance. |

Nanomaterial Fabrication and Properties

The structural motifs of this compound make it a highly suitable organic linker for the fabrication of crystalline nanomaterials, particularly Metal-Organic Frameworks (MOFs). alfa-chemistry.com MOFs are constructed from metal ions or clusters connected by organic ligands, creating highly porous and ordered structures. The pyridine nitrogen and the aldehyde group (or its easily accessible carboxylate derivative via oxidation) can act as coordination sites, binding to metal centers to form robust 2D or 3D networks. nih.govd-nb.infonih.gov

The functional groups present on the linker molecule become an integral part of the MOF's internal pore surface, defining its chemical environment and, consequently, its properties. The incorporation of nitro groups within a MOF structure has been shown to be a strategy for enhancing photocatalytic activity. nih.gov MOFs constructed with pyridine-based linkers have demonstrated utility in a wide range of applications, including gas storage, chemical separations, and heterogeneous catalysis. alfa-chemistry.com For example, a Ni(II)-based MOF with mixed bipyridine and carboxylate linkers has been shown to be an effective sensor for nitroaromatic compounds. nih.gov

The potential applications of MOFs synthesized using linkers derived from this compound are summarized below.

| MOF Property | Influencing Factor from Linker | Potential Application |

| Photocatalysis | Nitro-functionalized pyridine linker enhances light absorption and charge separation. nih.govnih.gov | Degradation of organic pollutants, CO₂ reduction, synthesis of organic chemicals. rsc.org |

| Gas Sorption/Separation | Tunable pore size and specific binding sites (pyridine N, nitro O) for guest molecules. | Selective capture of CO₂, storage of H₂ or methane. alfa-chemistry.com |

| Sensing | Fluorescent properties of the framework can be quenched by specific analytes. | Detection of nitroaromatic explosives or other pollutants. nih.gov |

| Heterogeneous Catalysis | Accessible metal sites and functionalized pores can act as catalytic centers. | Size- and shape-selective catalysis of organic reactions. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-nitropyridine-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or oxidation reactions. For example, 2-chloro-5-nitropyridine can serve as a precursor, where the chlorine atom is substituted by a formyl group under controlled conditions (e.g., using hexamine or formylation agents). Optimization involves adjusting solvent polarity (e.g., DMF or acetic acid), temperature (80–120°C), and catalyst selection (e.g., Pd/C for hydrogenation steps). Reaction progress is monitored via TLC or HPLC .

- Key parameters : Yield improvements (typically 60–85%) are achieved by optimizing stoichiometry and avoiding over-oxidation.

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

- Methodology :

- Spectroscopy : NMR (¹H/¹³C) confirms the aldehyde proton (δ 9.8–10.2 ppm) and nitro group position. IR identifies C=O (1680–1720 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.

- Mass spectrometry : High-resolution MS validates molecular weight (MW: 166.12 g/mol).

- X-ray crystallography : Resolves regiochemistry and crystal packing (if single crystals are obtained) .

- Purity checks : Melting point analysis (>250°C) and HPLC (≥97% purity) are standard.

Q. How should researchers handle this compound to ensure safety and stability during experiments?

- Methodology :

- Storage : Under inert atmosphere (argon) at 2–8°C to prevent aldehyde oxidation.

- Safety protocols : Use PPE (gloves, goggles) due to irritant properties. Work in fume hoods to avoid inhalation .

- Decomposition risks : Exposure to moisture or light may form nitroso byproducts; monitor via periodic FT-IR.

Q. What is the role of this compound as a precursor in heterocyclic synthesis?

- Methodology : The aldehyde group enables condensation reactions (e.g., with hydrazines to form hydrazones, or with active methylene compounds in Knoevenagel reactions). For example, it synthesizes tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate, a key intermediate in medicinal chemistry .

- Applications : Derivatives are used in fluorescent probes, ligands for metal complexes, and bioactive molecule scaffolds .

Advanced Research Questions

Q. How does the nitro group’s para position influence the reactivity of this compound compared to meta or ortho isomers?

- Methodology :

- Electronic effects : The para-nitro group withdraws electron density, enhancing the aldehyde’s electrophilicity. Compare reactivity via Hammett plots or DFT calculations (e.g., using Gaussian or ORCA).

- Experimental validation : Compete isomers in nucleophilic addition reactions (e.g., with phenylhydrazine) to quantify rate differences .

- Regiochemical challenges : Meta-substitution reduces steric hindrance but may lower electrophilicity.

Q. Can this compound be used as a derivatizing agent in analytical chemistry?

- Methodology :

- Derivatization : React with amines or hydrazines to form stable Schiff bases, enabling UV/Vis or fluorescence detection of carbonyl-containing analytes.

- Case study : 5-Nitro-2-pyridylhydrazine derivatives (synthesized from this compound) improve sensitivity in HPLC for ketone detection .

- Optimization : Adjust pH (6–8) and reaction time (30–60 min) for maximum derivatization efficiency.

Q. How can computational methods address gaps in understanding the electronic properties of this compound?

- Methodology :

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic attack sites.

- Solvent effects : Use COSMO-RS models to simulate reactivity in polar vs. nonpolar solvents .

- Validation : Correlate computed data with experimental cyclic voltammetry or UV spectra.

Q. How can researchers resolve contradictions in spectral data or crystallographic results for this compound?

- Methodology :

- Data reconciliation : Cross-validate NMR/IR with X-ray structures. For ambiguous NOE signals, use 2D NMR (e.g., NOESY).

- Crystallography : Employ SHELXL for refinement; address twinning or disorder using Olex2 or Phenix .

- Case study : Discrepancies in melting points (>250°C vs. literature 245°C) may arise from polymorphic forms—characterize via DSC and PXRD .

Q. What under-explored applications of this compound exist in materials science or medicinal chemistry?

- Research gaps :

- Coordination polymers : Explore its use as a linker in MOFs for catalytic or sensing applications.

- Antimicrobial agents : Screen derivatives against resistant pathogens via MIC assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.